

## CHS-828 and NAD+ Metabolism in Tumors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells exhibit a heightened reliance on this pathway to meet their increased metabolic and DNA repair demands, making NAMPT an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of CHS-828, detailing its mechanism of action, its impact on NAD+ metabolism in tumors, and relevant experimental data and protocols for researchers in oncology and drug development.

## **Introduction to CHS-828**

**CHS-828** is a pyridyl cyanoguanidine that has demonstrated significant antitumor activity in a range of preclinical models.[3] It acts as a competitive inhibitor of NAMPT, leading to the depletion of intracellular NAD+ levels.[1][4] This depletion triggers a cascade of events including the disruption of cellular energy metabolism and redox balance, ultimately culminating in cancer cell death.[1][4]

## **Mechanism of Action**

## Foundational & Exploratory

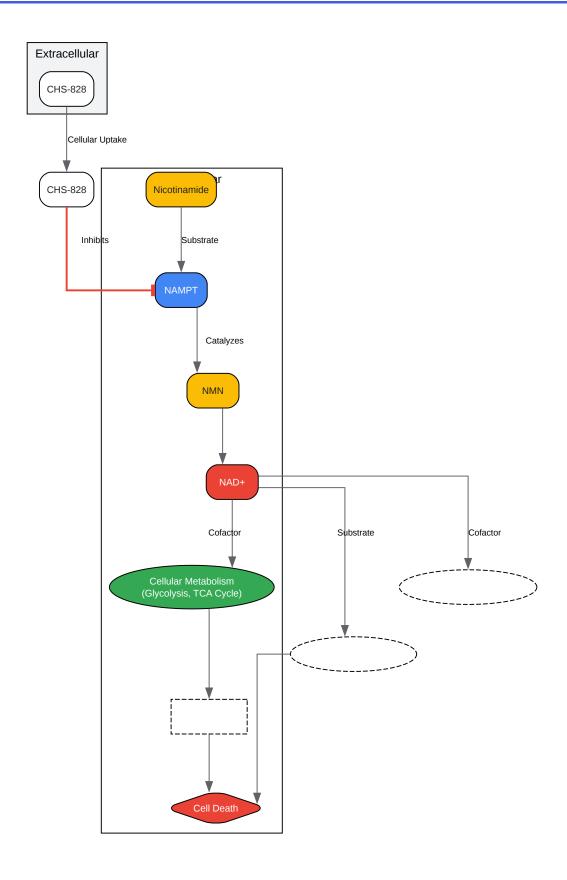




**CHS-828** exerts its cytotoxic effects by directly targeting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway. The subsequent decline in NAD+ levels has several profound consequences for cancer cells:

- Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, including
  those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Depletion of NAD+
  disrupts these central energy-producing pathways, leading to a rapid decrease in
  intracellular ATP levels and subsequent energy crisis.
- Impaired DNA Repair: NAD+ is the sole substrate for Poly (ADP-ribose) polymerases
  (PARPs), a family of enzymes crucial for DNA repair.[5][6] By reducing the available NAD+,
  CHS-828 compromises the ability of cancer cells to repair DNA damage, potentially
  sensitizing them to DNA-damaging agents.
- Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are involved in various cellular processes, including gene silencing, apoptosis, and metabolism.[5] Reduced NAD+ levels inhibit sirtuin activity, further contributing to cellular dysfunction.
- Induction of Cell Death: The culmination of metabolic collapse and impaired cellular functions leads to the induction of programmed cell death, primarily through apoptosis.[1]





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Figure 1. Simplified signaling pathway of CHS-828's mechanism of action.



# Quantitative Data In Vitro Efficacy

**CHS-828** has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.

Cell Line	Cancer Type	IC50 (μM)	Reference
MCF-7	Breast Cancer	Not specified, but potent	[3]
NYH	Small Cell Lung Cancer	Not specified, but potent	[3]
Human Myeloma Cell Lines (Panel of 10)	Multiple Myeloma	0.01 - 0.3	[1]

## **In Vivo Efficacy**

Preclinical studies in xenograft models have shown significant tumor growth inhibition and even regression upon oral administration of **CHS-828**.

Tumor Model	Treatment Regimen	Outcome	Reference
MCF-7 Xenograft (nude mice)	20-50 mg/kg/day p.o.	Inhibition of tumor growth	[3]
NYH Xenograft (nude mice)	20-50 mg/kg/day p.o.	Tumor regression, long-term survival	[3]
GOT1 Xenograft (nude mice)	100 mg/kg/week p.o.	Halted tumor growth	[7]
SH-SY5Y Neuroblastoma Xenograft (nude mice)	Daily oral treatment	82% reduction in tumor growth, 44% complete regression	[8]



## **Clinical Pharmacokinetics (Phase I)**

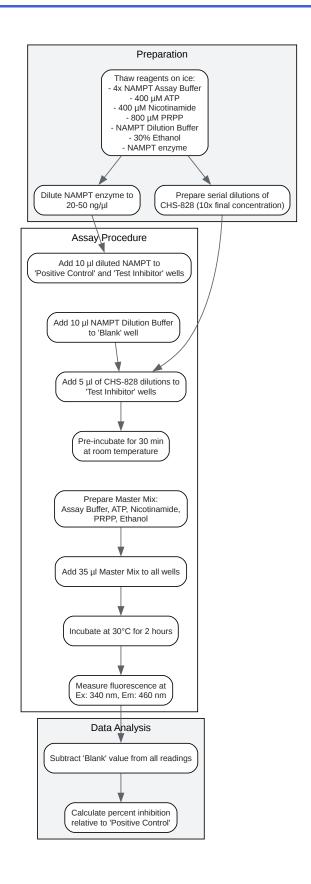
A Phase I clinical trial in patients with advanced solid tumors provided initial pharmacokinetic data for orally administered **CHS-828**.

Parameter	Value (mean ± SD)	Reference
Time to Maximum Plasma Concentration (Tmax)	2.2 ± 1.3 h	[9]
Half-life (t1/2)	2.1 ± 0.52 h	[9]
Recommended Phase II Dose	20 mg once daily for 5 days in 28-day cycles	[9]

# **Detailed Experimental Protocols NAMPT Enzymatic Inhibition Assay**

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against NAMPT.





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Figure 2. Workflow for the NAMPT enzymatic inhibition assay.



#### Materials:

- Recombinant NAMPT enzyme
- NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5)
- ATP solution
- · Nicotinamide solution
- 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
- Ethanol
- Alcohol Dehydrogenase (ADH)
- NMN Adenylyltransferase (NMNAT)
- Fluorescence microplate reader
- CHS-828 or other test inhibitors

- Reagent Preparation:
  - Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.
  - Prepare serial dilutions of CHS-828 in the appropriate solvent (e.g., DMSO), followed by a further dilution in assay buffer.
- Enzyme Reaction:
  - In a 96-well plate, add the diluted NAMPT enzyme to all wells except the blank.
  - · Add the CHS-828 dilutions to the test wells.
  - Add vehicle control to the positive control wells.



- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
- Initiation and Detection:
  - Initiate the reaction by adding the master mix to all wells.
  - The reaction proceeds through a series of coupled enzymatic steps:
    - NAMPT converts nicotinamide and PRPP to NMN.
    - NMNAT converts NMN and ATP to NAD+.
    - ADH reduces NAD+ to NADH in the presence of ethanol.
  - Incubate the plate at 30°C for a specified time (e.g., 2 hours).
- Measurement:
  - Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
- Data Analysis:
  - Subtract the blank reading from all other readings.
  - Calculate the percent inhibition for each CHS-828 concentration relative to the positive control (no inhibitor).
  - Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

### Intracellular NAD+ Level Measurement

This protocol outlines a method for quantifying intracellular NAD+ levels in cancer cells following treatment with **CHS-828**, using high-performance liquid chromatography (HPLC).

Materials:



- Cancer cell line of interest
- Cell culture medium and supplements
- CHS-828
- Phosphate-buffered saline (PBS)
- Perchloric acid (HClO4)
- Potassium phosphate buffer
- HPLC system with a UV detector
- NAD+ standard

- Cell Culture and Treatment:
  - Seed cells in a 6-well plate and allow them to adhere overnight.
  - Treat the cells with various concentrations of CHS-828 or vehicle control for the desired time period.
- Extraction:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells by adding a specific volume of ice-cold HClO4.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge to pellet the protein precipitate.
- Neutralization and Sample Preparation:
  - Transfer the supernatant to a new tube.

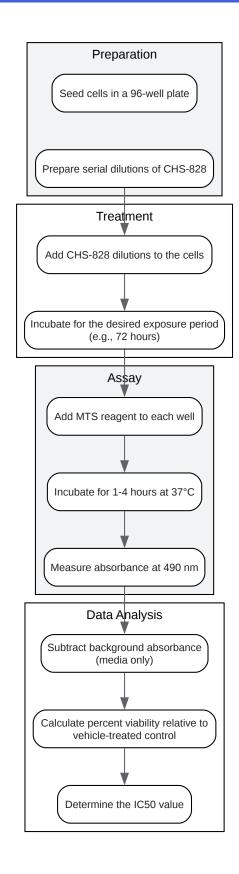


- Neutralize the extract with a potassium phosphate buffer.
- Centrifuge to remove the potassium perchlorate precipitate.
- Filter the supernatant through a 0.22 μm filter.
- HPLC Analysis:
  - Inject the prepared sample onto a reverse-phase HPLC column.
  - Use a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer) to separate NAD+.
  - Detect NAD+ using a UV detector at a wavelength of 260 nm.
- Quantification:
  - Create a standard curve using known concentrations of NAD+.
  - Quantify the NAD+ in the samples by comparing their peak areas to the standard curve.
  - Normalize the NAD+ levels to the total protein concentration of the cell lysate.

## **Cell Viability (MTS) Assay**

This colorimetric assay measures cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by viable cells.





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Figure 3. Workflow for the MTS cell viability assay.



#### Materials:

- Cancer cell line of interest
- 96-well cell culture plates
- Cell culture medium
- CHS-828
- MTS reagent
- · Microplate spectrophotometer

- · Cell Plating:
  - Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
- Compound Treatment:
  - Prepare serial dilutions of CHS-828 in cell culture medium.
  - Remove the old medium from the cells and add the medium containing the different concentrations of **CHS-828**. Include vehicle-only wells as a control.
  - Incubate the plate for a specified period (e.g., 72 hours).
- MTS Addition and Incubation:
  - Add MTS reagent to each well according to the manufacturer's instructions.
  - Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.
- Absorbance Measurement:
  - Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.



- Data Analysis:
  - Subtract the background absorbance (from wells with medium only).
  - Calculate the percentage of cell viability for each concentration of CHS-828 relative to the vehicle-treated control cells.
  - Determine the IC50 value by plotting the percentage of viability against the log of the
     CHS-828 concentration.

## In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of **CHS-828** in a subcutaneous xenograft mouse model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line
- Matrigel (optional)
- CHS-828 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

- Cell Preparation and Implantation:
  - Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.
  - Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth and Randomization:



- Monitor the mice regularly for tumor growth.
- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
  - Administer CHS-828 orally to the treatment group at the desired dose and schedule.
  - Administer the vehicle control to the control group.
- Tumor Measurement and Monitoring:
  - Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
  - Calculate the tumor volume using the formula: (Length x Width²) / 2.
  - Monitor the body weight and overall health of the mice throughout the study.
- Endpoint and Analysis:
  - The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment period.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
  - Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of CHS-828.

### **Resistance Mechanisms**

Acquired resistance to NAMPT inhibitors, including **CHS-828**, is a potential clinical challenge. Several mechanisms of resistance have been identified:

 Upregulation of Alternative NAD+ Biosynthesis Pathways: Cancer cells can develop resistance by upregulating the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).



- Mutations in the NAMPT Gene: Mutations in the drug-binding site of NAMPT can reduce the affinity of CHS-828 for its target, thereby diminishing its inhibitory effect.[10]
- Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration.

## **Future Directions and Combination Therapies**

The understanding of **CHS-828**'s mechanism of action and resistance pathways opens avenues for rational combination therapies.

- Combination with PARP Inhibitors: Given that CHS-828 impairs DNA repair by depleting NAD+, combining it with PARP inhibitors could lead to synthetic lethality in cancer cells.[11]
   The depletion of NAD+ by CHS-828 would potentiate the effect of PARP inhibitors, which trap PARP on DNA and lead to the accumulation of toxic DNA lesions.
- Targeting NAPRT1-Deficient Tumors: Tumors that lack NAPRT1 expression are unable to
  utilize the Preiss-Handler pathway to bypass NAMPT inhibition. These tumors are predicted
  to be particularly sensitive to CHS-828, suggesting a potential biomarker-driven therapeutic
  strategy.

## Conclusion

**CHS-828** is a promising anticancer agent that targets a key metabolic vulnerability in tumors by inhibiting NAD+ biosynthesis. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a valuable tool for cancer research and a potential candidate for further clinical development, particularly in combination with other therapies and in biomarker-selected patient populations. This technical guide provides a foundational understanding of **CHS-828** and equips researchers with the necessary information and protocols to further investigate its therapeutic potential.

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